molecular formula C25H25NO2 B2581555 [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol CAS No. 1113025-23-2

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

Cat. No. B2581555
CAS RN: 1113025-23-2
M. Wt: 371.48
InChI Key: HIDDPUDMYMCTNU-HJOGWXRNSA-N
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Description

“[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol” is a complex organic compound. It contains a total of 57 bonds, including 32 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 4 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether .


Molecular Structure Analysis

The molecular structure of this compound consists of 53 atoms, including 25 Hydrogen atoms, 25 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also includes 1 three-membered ring, 1 five-membered ring, and 4 six-membered rings .


Physical And Chemical Properties Analysis

The molecular weight of “[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol” is 371.47 . The density is approximately 1.2±0.1 g/cm3 . The boiling point is around 522.7±50.0 °C at 760 mmHg .

Scientific Research Applications

Conformational Analysis and Structural Properties

Conformational Studies of Bicyclo[3.1.0]hexane Core Structures The bicyclo[3.1.0]hexane core structure, which is a critical component of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol, has been extensively studied for its conformational properties. These core structures exhibit diverse biological activities and are utilized in various scientific applications, including as building blocks in the synthesis of nucleoside analogues, bioactive compounds, novel materials, and catalysts. They offer a robust framework for embedding bioactive units like GABA, enabling the design of conformationally locked amino acid analogues. The conformational locking in extended or distinct conformations allows these structures to be part of potent antibiotics and receptor antagonists (Jimeno et al., 2011).

Photochemical Applications

Photochemical Behavior of Arylcyclopropane Structures 1-Phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a compound with structural similarities to [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol, has been studied for its photochemical properties. The photoreactions of this compound in various solvents lead to the formation of products through intermediate ketens. The understanding of these photochemical pathways is crucial for applications in synthetic organic chemistry and materials science (Noort & Cerfontain, 1979).

Synthetic Applications

Synthesis of Functionalized Derivatives Compounds structurally related to [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol have been employed as intermediates in the synthesis of valuable chemical entities. These include the synthesis of various 3,4-disubstituted l-glutamates from novel lactone derivatives and the creation of unique bicyclic structures through rearrangements of spirocyclic epoxides (Dauban et al., 1996; Adamovskyi et al., 2014). These methodologies open avenues for the design of new pharmaceuticals and materials.

Rearrangement and Ring Expansion Techniques Selective rearrangement techniques have been applied to derivatives of the bicyclo[3.1.0]hexane core structure, facilitating the synthesis of novel compounds. These techniques include the use of fluorine-mediated rearrangements to introduce functional groups into the bicyclic framework and selective ring-opening reactions to create new molecular architectures (Krow et al., 2004).

properties

IUPAC Name

[(1S,3S,5S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-18-24-17-22(16-23(24)28-24)26-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26-27H,16-18H2/t22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDDPUDMYMCTNU-HJOGWXRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@@]2([C@H]1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

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